molecular formula C16H16ClN3OS B2503122 4-(3-methoxybenzyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride CAS No. 2034433-65-1

4-(3-methoxybenzyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride

Cat. No.: B2503122
CAS No.: 2034433-65-1
M. Wt: 333.83
InChI Key: JPAQXJGZOYYEGV-UHFFFAOYSA-N
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Description

4-(3-Methoxybenzyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride is a thiazole-derived compound featuring a 3-methoxybenzyl group at the 4-position of the thiazole ring and a pyridin-2-yl substituent on the 2-amine. The hydrochloride salt enhances solubility and stability, with protonation likely occurring at the pyridine nitrogen or the thiazole amine . Thiazoles are pharmacologically significant due to their roles in kinase inhibition, antimicrobial activity, and modulation of hydrogen-bonding networks .

Properties

IUPAC Name

4-[(3-methoxyphenyl)methyl]-N-pyridin-2-yl-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS.ClH/c1-20-14-6-4-5-12(10-14)9-13-11-21-16(18-13)19-15-7-2-3-8-17-15;/h2-8,10-11H,9H2,1H3,(H,17,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPAQXJGZOYYEGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=CSC(=N2)NC3=CC=CC=N3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methoxybenzyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Introduction of the 3-Methoxybenzyl Group: This step involves the alkylation of the thiazole nitrogen with 3-methoxybenzyl chloride under basic conditions.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a hydroxyl group.

    Reduction: Reduction reactions can occur at the pyridine ring, converting it to a piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Formation of 4-(3-hydroxybenzyl)-N-(pyridin-2-yl)thiazol-2-amine.

    Reduction: Formation of 4-(3-methoxybenzyl)-N-(piperidin-2-yl)thiazol-2-amine.

    Substitution: Formation of various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various diseases due to its ability to interact with biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-methoxybenzyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations in Thiazole Derivatives

Key structural differences among analogues lie in substituent groups, counterions, and hydrogen-bonding patterns.

Table 1: Substituent Effects on Physicochemical Properties
Compound Name Substituents (Thiazole Position) Counterion Key Properties/Observations Reference
4-(3-Methoxybenzyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride 4: 3-methoxybenzyl; 2: pyridin-2-yl HCl Enhanced solubility via protonation; potential 3D hydrogen-bonding
N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine hydrobromide 4: pyridin-2-yl; 2: 6-methoxypyridin-3-yl HBr Protonation at pyridine N; forms 3D H-bond network with water
4-(4-Fluorophenyl)-N-(pyridin-2-yl)thiazol-2-amine 4: 4-fluorophenyl; 2: pyridin-2-yl Reduced lipophilicity vs. methoxybenzyl; no salt effects
4-(Pyrazin-2-yl)-N-(6-methoxypyridin-3-yl)thiazol-2-amine hydrobromide 4: pyrazin-2-yl; 2: 6-methoxypyridin-3-yl HBr Protonation at methoxypyridine N; zigzag H-bond chains

Protonation Sites and Hydrogen-Bonding Patterns

The hydrochloride salt of the target compound likely adopts protonation at the pyridine nitrogen, akin to hydrobromide salts of structurally similar compounds. For example:

  • N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine hydrobromide forms a 3D hydrogen-bonded network via N–H⋯Br⁻ and water-mediated interactions .
  • Pyrazin-2-yl analogues exhibit protonation at the methoxypyridine nitrogen, leading to distinct zigzag hydrogen-bonded chains .

These differences in protonation and H-bonding directly influence crystallinity, solubility, and bioavailability.

Pharmacological Implications

  • Antimicrobial activity : Enhanced by electron-withdrawing groups (e.g., 4-fluorophenyl) .
  • Kinase inhibition : Pyridin-2-yl and pyrazin-2-yl substituents are associated with ATP-binding site interactions .

Biological Activity

4-(3-Methoxybenzyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride is a synthetic compound belonging to the thiazole derivative class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential anti-inflammatory, analgesic, and anticancer properties. Its unique structure, featuring both thiazole and pyridine rings, facilitates interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of 4-(3-methoxybenzyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride is C16H16ClN3OSC_{16}H_{16}ClN_{3}OS with a molecular weight of 333.8 g/mol. The compound's structure is characterized by the following features:

PropertyValue
Molecular FormulaC₁₆H₁₆ClN₃OS
Molecular Weight333.8 g/mol
CAS Number2034433-65-1

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor binding. Specifically, it may inhibit certain kinases or other enzymes involved in disease pathways. The thiazole moiety can undergo nucleophilic substitutions and electrophilic additions, while the pyridine ring participates in coordination chemistry due to its nitrogen atom.

Anticancer Properties

Research indicates that 4-(3-methoxybenzyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride exhibits significant anticancer properties. Studies have shown that it can inhibit cell proliferation in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. The compound's mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory effects. It appears to reduce the production of pro-inflammatory cytokines and inhibit the activation of inflammatory pathways, which could be beneficial in treating chronic inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory properties, this compound has demonstrated antimicrobial activity against several pathogens, including Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies have indicated that modifications at specific positions on the thiazole ring can enhance its antibacterial efficacy .

Research Findings and Case Studies

  • Anticancer Activity : In vitro studies have shown that the compound significantly reduces the viability of cancer cells with an IC50 value in the low micromolar range.
  • Anti-inflammatory Studies : In animal models of inflammation, administration of this compound resulted in a marked decrease in edema and inflammatory markers.
  • Antimicrobial Efficacy : The compound exhibited minimum inhibitory concentrations (MICs) against M. tuberculosis that were comparable to existing antibiotics, highlighting its potential as a novel therapeutic agent .

Q & A

Basic: What are the key steps and critical parameters for synthesizing 4-(3-methoxybenzyl)-N-(pyridin-2-yl)thiazol-2-amine hydrochloride?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Formation of the thiazole core via cyclization of thiourea derivatives with α-halo ketones under reflux conditions.
  • Step 2: Introduction of the 3-methoxybenzyl group via nucleophilic substitution or alkylation, requiring anhydrous solvents (e.g., DMF) and temperatures of 60–80°C .
  • Step 3: Coupling with pyridin-2-amine using carbodiimide-based coupling agents (e.g., EDC/HOBt) in dichloromethane at room temperature .
  • Critical Parameters:
    • Temperature control to prevent side reactions (e.g., over-alkylation).
    • Solvent purity to avoid competing nucleophiles.
    • pH adjustment during hydrochloride salt formation (pH ~4–5) to ensure crystallinity .

Advanced: How can researchers resolve contradictions in biological activity data for this compound across different assays?

Answer:
Contradictions often arise from assay-specific variables:

  • Orthogonal Assays: Validate activity using both cell-based (e.g., cytotoxicity assays) and biochemical (e.g., enzyme inhibition) platforms to distinguish target-specific effects from off-target interactions .
  • Solubility Optimization: Use co-solvents (e.g., DMSO/PBS mixtures) to address discrepancies caused by aggregation or precipitation in certain buffers .
  • Metabolite Screening: Perform LC-MS/MS to identify active metabolites that may contribute to observed variations .
  • Statistical Rigor: Apply multivariate analysis (e.g., PCA) to isolate confounding factors like batch-to-batch purity differences .

Basic: Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

Answer:

  • High-Resolution Mass Spectrometry (HR-MS): Confirms molecular formula (e.g., [M+H]+ ion for C₁₆H₁₆N₃O₂S·HCl) with <2 ppm error .
  • ¹H/¹³C NMR: Assigns proton environments (e.g., pyridinyl protons at δ 8.2–8.5 ppm, thiazole protons at δ 7.1–7.3 ppm) and verifies substitution patterns .
  • HPLC-PDA: Quantifies purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm .
  • X-Ray Crystallography: Resolves absolute configuration and hydrogen-bonding networks in the crystalline hydrochloride salt .

Advanced: What computational strategies can predict the reactivity of functional groups in this compound during derivatization?

Answer:

  • Density Functional Theory (DFT): Models reaction pathways (e.g., electrophilic substitution at the thiazole C5 position) and transition states to prioritize synthetic routes .
  • Molecular Dynamics (MD): Simulates solvent effects on reaction kinetics (e.g., DMSO vs. ethanol) to optimize conditions for regioselective modifications .
  • Machine Learning (ML): Trains models on existing thiazole reaction datasets to predict coupling efficiencies with novel electrophiles .
  • Docking Studies: Guides functionalization by predicting how substituents (e.g., methoxy groups) affect target binding (e.g., kinase active sites) .

Basic: How should researchers handle stability issues during storage of the hydrochloride salt?

Answer:

  • Storage Conditions: Use desiccated, amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the thiazole ring .
  • Stability Monitoring: Perform accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect decomposition products (e.g., free pyridinylamine) .
  • Lyophilization: For long-term storage, lyophilize the compound in phosphate buffer (pH 6.8) to enhance shelf life .

Advanced: What strategies mitigate low yields in the final coupling step with pyridin-2-amine?

Answer:

  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig coupling as an alternative to carbodiimide methods .
  • Microwave Assistance: Reduce reaction time from 24h to 2h at 100°C, improving yields by 15–20% while minimizing side reactions .
  • Protecting Groups: Temporarily protect the thiazole NH with tert-butoxycarbonyl (Boc) to prevent competing side reactions during coupling .
  • In Situ FTIR Monitoring: Track amine consumption in real time to optimize stoichiometry and reaction duration .

Basic: What are the structural features of this compound that influence its pharmacological potential?

Answer:

  • Thiazole Core: Enhances membrane permeability and serves as a hydrogen-bond acceptor .
  • 3-Methoxybenzyl Group: Modulates lipophilicity (clogP ~2.8) and engages in π-π stacking with aromatic residues in target proteins .
  • Pyridin-2-ylamine: Facilitates salt bridge formation with aspartate/glutamate residues in enzymatic active sites .
  • Hydrochloride Salt: Improves aqueous solubility (2.1 mg/mL in water) for in vivo applications .

Advanced: How can researchers reconcile conflicting cytotoxicity data between 2D vs. 3D cell models?

Answer:

  • 3D Model Optimization: Use spheroids embedded in Matrigel to better replicate tumor microenvironments and penetration barriers .
  • Pharmacokinetic Profiling: Measure intracellular concentrations via LC-MS to confirm whether discrepancies arise from differential uptake .
  • Hypoxia Mimetics: Test compound activity under low-oxygen conditions (1% O₂) to assess relevance to in vivo solid tumors .
  • Pathway Enrichment Analysis: Use RNA-seq to identify model-specific signaling pathways (e.g., EMT in 3D) that alter drug response .

Basic: What solvents and reaction conditions are optimal for recrystallizing this compound?

Answer:

  • Solvent Pair: Ethanol/water (3:1 v/v) at 60°C, followed by slow cooling to 4°C, yields needle-shaped crystals with >99% purity .
  • Antisolvent Addition: Dropwise addition of diethyl ether to a saturated DCM solution induces rapid crystallization .
  • Crystal Engineering: Seed with microcrystals from prior batches to control polymorphism and avoid amorphous precipitates .

Advanced: How can isotope labeling (e.g., ¹⁵N) aid in studying this compound’s metabolism?

Answer:

  • Tracer Synthesis: Incorporate ¹⁵N into the pyridinylamine group via reductive amination using ¹⁵NH₄Cl .
  • Metabolic Flux Analysis: Use ¹H-¹⁵N HSQC NMR to track labeled metabolites in hepatocyte incubations, identifying major Phase I/II pathways .
  • Quantitative Imaging: Apply MALDI-TOF imaging in tissue sections to spatially resolve isotope distribution and metabolite accumulation .

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